4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide is a complex organic compound that features a dihydroisoquinoline core
Preparation Methods
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroisoquinoline with benzyl chloride derivatives under basic conditions to form the intermediate. This intermediate is then reacted with 4-[(phenylsulfanyl)methyl]benzoyl chloride in the presence of a base to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in cancer research. The compound binds to the enzyme’s active site, occupying the oxyanion hole and interacting with hydrophobic pockets, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar compounds include:
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is also a potent inhibitor of AKR1C3 but differs in its sulfonyl group, which provides different binding interactions and potency.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound, synthesized via a modified Strecker reaction, has a different functional group that affects its reactivity and applications.
The uniqueness of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide lies in its specific structural features that allow for selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C30H28N2OS |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C30H28N2OS/c33-30(31-28-16-12-24(13-17-28)22-34-29-8-2-1-3-9-29)26-14-10-23(11-15-26)20-32-19-18-25-6-4-5-7-27(25)21-32/h1-17H,18-22H2,(H,31,33) |
InChI Key |
KEBGKLFCQOGUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)CSC5=CC=CC=C5 |
Origin of Product |
United States |
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